

Applications of Aluminum-28 in Nuclear Physics: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum-28

Cat. No.: B1258273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum-28 (^{28}Al) is a short-lived radioisotope of aluminum that plays a significant, albeit primarily academic, role in the field of nuclear physics.^[1] With a half-life of approximately 2.245 minutes, its applications are centered around educational experiments, detector calibration, and studies of nuclear structure and decay.^[1] This document provides detailed application notes and experimental protocols for the production, measurement, and analysis of **Aluminum-28**.

Core Properties and Decay Characteristics

Aluminum-28 is produced through the neutron capture of the stable isotope Aluminum-27 (^{27}Al).^[2] It undergoes beta-minus (β^-) decay to the stable isotope Silicon-28 (^{28}Si).^[3] This decay process is characterized by the emission of a beta particle (an electron) and a subsequent gamma-ray, making it an excellent candidate for experiments in gamma-ray spectroscopy and half-life determination.

Quantitative Data Summary

The key nuclear data for **Aluminum-28** are summarized in the table below for easy reference.

Property	Value	Unit
Half-life (T _{1/2})	2.245 ± 0.002	minutes
Decay Mode	β^-	-
Daughter Nucleus	²⁸ Si	-
Beta Decay Energy (Q-value)	4.64208 ± 0.00005	MeV
Primary Beta Energy (E β ,max)	1.24 - 1.80	MeV
Primary Gamma-ray Energy (E γ)	1.778987 ± 0.000015	MeV
Gamma-ray Intensity	99.9782 ± 0.0003	%
Spin and Parity	3+	-

Data sourced from ChemLin Isotopic Data and IAEA-NDS.[1][4]

Applications in Nuclear Physics

The primary applications of **Aluminum-28** in nuclear physics include:

- Half-life Determination Experiments: Its short half-life makes it ideal for demonstrating the principles of radioactive decay and for training in nuclear measurement techniques.
- Gamma-Ray Spectroscopy: The prominent and well-defined 1.779 MeV gamma-ray peak is widely used for the energy calibration of gamma-ray detectors, such as High-Purity Germanium (HPGe) and Sodium Iodide (NaI) detectors.[5]
- Neutron Activation Analysis (NAA): The production of ²⁸Al via neutron capture is a classic example of NAA, a sensitive analytical technique for determining the elemental composition of a sample.[6][7]
- Nuclear Structure Studies: The beta decay of ²⁸Al to excited states of ²⁸Si provides valuable data for validating nuclear shell models and understanding nuclear transitions.

Experimental Protocols

Production of Aluminum-28 via Neutron Activation

This protocol outlines the procedure for producing **Aluminum-28** by irradiating a sample of stable Aluminum-27 with neutrons.

Objective: To produce a sufficient quantity of **Aluminum-28** for subsequent analysis.

Materials:

- A neutron source (e.g., a neutron generator, a research reactor, or a sealed tube neutron source like Americium-Beryllium or Plutonium-Beryllium).[5][8]
- A sample of high-purity aluminum (e.g., foil or a small cylinder).
- Sample holder and transfer system (pneumatic "rabbit" system is ideal for rapid transfer).
- Appropriate radiation shielding.

Procedure:

- **Sample Preparation:** Cut a small, precisely weighed piece of high-purity aluminum foil.
- **Irradiation:** Place the aluminum sample in a suitable container and position it in a high neutron flux region of the neutron source.
- **Activation Time:** Irradiate the sample for a period of 2 to 5 minutes. Given the short half-life of ^{28}Al , longer irradiation times lead to diminishing returns as the rate of decay approaches the rate of production.
- **Sample Transfer:** After irradiation, rapidly and safely transfer the activated aluminum sample to the detection setup for immediate analysis.

Measurement of the Half-life of Aluminum-28

This protocol describes the methodology for determining the half-life of **Aluminum-28** using a gamma-ray detector.

Objective: To experimentally measure the decay constant and calculate the half-life of **Aluminum-28**.

Materials:

- Activated **Aluminum-28** sample (from Protocol 1).
- Gamma-ray detector (e.g., NaI(Tl) or HPGe detector).
- Multichannel Analyzer (MCA).
- Lead shielding for the detector.
- Data acquisition software.

Procedure:

- Background Measurement: Before introducing the activated sample, acquire a background spectrum for a sufficient amount of time to identify and quantify background radiation.
- Sample Counting: Place the activated aluminum sample at a fixed and reproducible distance from the detector.
- Data Acquisition: Start acquiring gamma-ray spectra in sequential mode, with each spectrum being collected for a short duration (e.g., 15-30 seconds) over a total period of at least 5-6 half-lives (approximately 12-15 minutes).
- Data Analysis:
 - For each spectrum, identify the 1.779 MeV photopeak corresponding to the decay of ^{28}Al .
 - Determine the net counts in the region of interest (ROI) for this peak by subtracting the background counts.
 - Plot the natural logarithm of the net counts ($\ln(N)$) as a function of time (t).
 - Perform a linear regression on the data points. The slope of the line will be equal to the negative of the decay constant (λ).

- Calculate the half-life using the formula: $T_{1/2} = \ln(2) / \lambda$.

Gamma-Ray Spectroscopy of Aluminum-28

This protocol details the procedure for obtaining and analyzing the gamma-ray spectrum of **Aluminum-28**.

Objective: To identify the characteristic gamma-ray emission of **Aluminum-28** and to calibrate the energy response of a gamma-ray spectrometer.

Materials:

- Activated **Aluminum-28** sample (from Protocol 1).
- High-resolution gamma-ray detector (HPGe is recommended for resolving closely spaced peaks).
- Multichannel Analyzer (MCA).
- Lead shielding.
- Standard calibration sources with known gamma-ray energies (e.g., ^{60}Co , ^{137}Cs).

Procedure:

- **Energy Calibration:** Calibrate the MCA using standard gamma-ray sources to establish a precise relationship between channel number and gamma-ray energy.
- **Sample Measurement:** Place the activated aluminum sample near the detector and acquire a gamma-ray spectrum for a duration sufficient to obtain good statistics in the 1.779 MeV peak.
- **Spectrum Analysis:**
 - Identify the prominent photopeak at approximately 1.779 MeV.
 - Observe other potential features in the spectrum, such as Compton edges and backscatter peaks, which are characteristic of the interaction of gamma rays with the detector material.

- If other radioisotopes are produced in the sample (e.g., from impurities or other neutron-induced reactions on aluminum), identify their corresponding gamma-ray peaks.[5]

Visualizations

Decay Scheme of Aluminum-28

The following diagram illustrates the beta decay of **Aluminum-28** to Silicon-28.

Decay Scheme of Aluminum-28

Aluminum-28 (^{28}Al) ^{28}Al ($T_{1/2} = 2.245 \text{ min}$)
Spin-Parity = 3+ β^- (99.98%)Silicon-28 (^{28}Si) $^{28}\text{Si}^*$
1.779 MeV γ (1.779 MeV) ^{28}Si (stable)[Click to download full resolution via product page](#)

Caption: Beta decay of **Aluminum-28** to an excited state of Silicon-28, followed by gamma emission.

Experimental Workflow for Aluminum-28 Analysis

This diagram outlines the general workflow for the production and analysis of **Aluminum-28**.

[Click to download full resolution via product page](#)

Caption: A logical flow from sample preparation to data analysis for **Aluminum-28** experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminium-28 - isotopic data and properties [chemlin.org]
- 2. Aluminum Activation | SUNY Geneseo [geneseo.edu]
- 3. ck12.org [ck12.org]
- 4. www-nds.iaea.org [www-nds.iaea.org]
- 5. Gamma Ray Spectra | SUNY Geneseo [geneseo.edu]
- 6. www3.nd.edu [www3.nd.edu]
- 7. Neutron activation - Wikipedia [en.wikipedia.org]
- 8. fusion.ncbj.gov.pl [fusion.ncbj.gov.pl]
- To cite this document: BenchChem. [Applications of Aluminum-28 in Nuclear Physics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258273#applications-of-aluminum-28-in-nuclear-physics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com